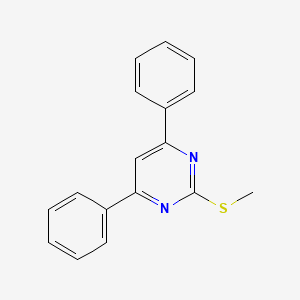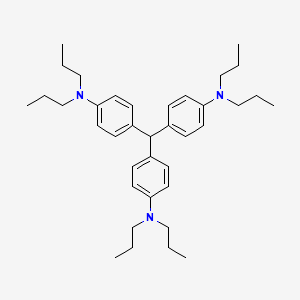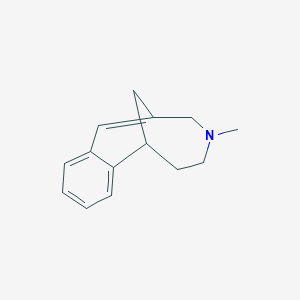
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- is a complex organic compound belonging to the class of bridged-ring nitrogen compounds This compound is characterized by its unique structure, which includes a methano bridge and a benzazonine ring system
Métodos De Preparación
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves several steps. One common synthetic route includes the cyclization of derived tetrahydropyridines. The reaction conditions typically involve the use of polyphosphoric acid and catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Análisis De Reacciones Químicas
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, especially involving halogens, can yield various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: The compound’s properties are explored for use in various industrial processes, including the development of new materials.
Mecanismo De Acción
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1,5-methano-1H-4-benzazonine: This compound shares a similar core structure but differs in the substitution pattern.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl-): Another related compound with a different ring system and functional groups.
The uniqueness of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Número CAS |
60363-75-9 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
11-methyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H17N/c1-15-7-6-13-9-11(10-15)8-12-4-2-3-5-14(12)13/h2-5,8,13H,6-7,9-10H2,1H3 |
Clave InChI |
AIANIMDRMIRMEP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC(=CC3=CC=CC=C23)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


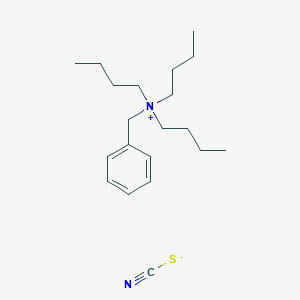
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


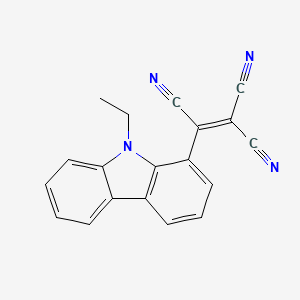
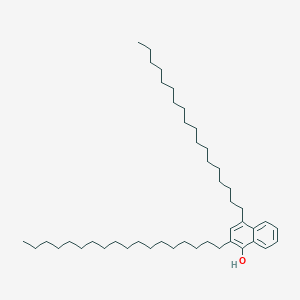
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

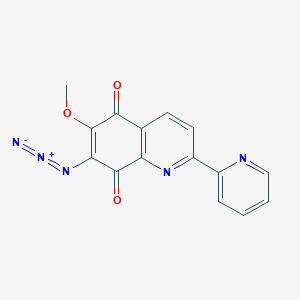
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
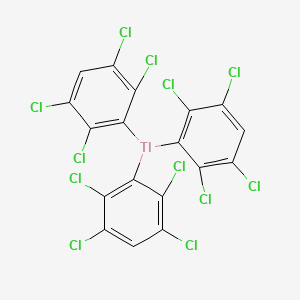
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
